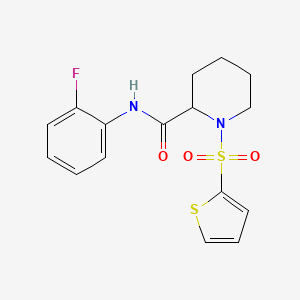
N-(2-fluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is also known by its chemical name, F13714, and has been the subject of numerous studies investigating its synthesis, mechanism of action, and physiological effects.
Wissenschaftliche Forschungsanwendungen
Discovery of Selective Met Kinase Inhibitors
The compound N-(2-fluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide may share structural similarities with molecules designed as selective inhibitors for the Met kinase superfamily, showing potential in cancer therapy. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent Met kinase inhibitors, demonstrating complete tumor stasis in certain cancer models upon oral administration and advancing into clinical trials due to favorable pharmacokinetics and safety profiles (Schroeder et al., 2009).
Modulation of Pharmacologically Relevant Properties
Research into the modulation of pharmacologically relevant properties of N-alkyl-piperidine-2-carboxamides through selective fluorination has shown that such modifications can affect the basicity, lipophilicity, and aqueous solubility of these molecules. This suggests that the fluorine atom's positioning relative to the basic center and its effects on molecular properties could be relevant for the design of compounds with improved pharmacological profiles (Vorberg et al., 2016).
Role in Serotonin Receptor Imaging
Compounds structurally related to this compound have been explored for their potential as PET tracers in neuropsychiatric disorder studies, specifically targeting serotonin 5-HT(1A) receptors. Such research underscores the potential of fluorine-containing piperidine derivatives in developing diagnostic tools for mental health conditions (García et al., 2014).
Antituberculosis Activity
Thiazole-aminopiperidine hybrid molecules, including derivatives structurally related to this compound, have been designed and synthesized as inhibitors of the Mycobacterium tuberculosis GyrB ATPase. These compounds exhibit promising antituberculosis activity and low cytotoxicity, indicating potential for the development of new antitubercular agents (Jeankumar et al., 2013).
Insights into Metabolism and Disposition
The metabolism and disposition of compounds with structural features similar to this compound have been studied, providing insights into their pharmacokinetic profiles. Such research is essential for understanding the therapeutic potential and safety of new drug candidates (Renzulli et al., 2011).
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S2/c17-12-6-1-2-7-13(12)18-16(20)14-8-3-4-10-19(14)24(21,22)15-9-5-11-23-15/h1-2,5-7,9,11,14H,3-4,8,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPTVHCRRQXYNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

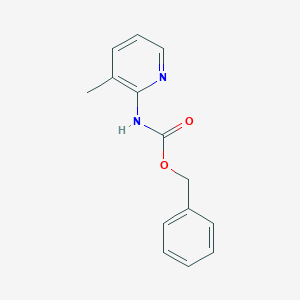
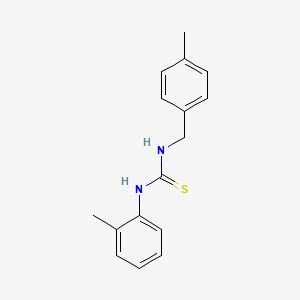

![7,7-Dimethyl-1-({[4-(2-pyridinyl)piperazino]sulfonyl}methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2742178.png)

![4-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2742180.png)

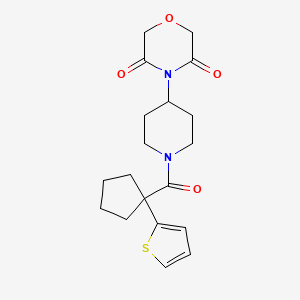
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethylimidazole-4-carboxamide](/img/structure/B2742184.png)

![N-[4-(4-Methoxyphenyl)oxan-4-yl]prop-2-enamide](/img/structure/B2742187.png)
![4-bromo-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2742189.png)
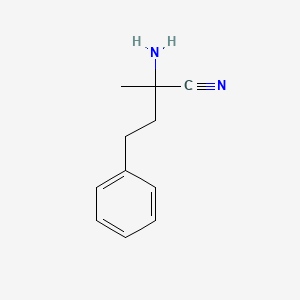
![2-Chloro-N-[(3-cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide](/img/structure/B2742193.png)